molecular formula C17H20N2S.ClH<br>C17H21ClN2S B000255 Promethazine hydrochloride CAS No. 58-33-3

Promethazine hydrochloride

Cat. No.: B000255
CAS No.: 58-33-3
M. Wt: 320.9 g/mol
InChI Key: XXPDBLUZJRXNNZ-UHFFFAOYSA-N
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Description

Promethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine class of compounds. It is widely used for its sedative, antiemetic, and antihistaminic properties. This compound is commonly prescribed to treat allergies, motion sickness, nausea, and vomiting. It is also used as a preoperative sedative and to enhance the effects of analgesics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of promethazine hydrochloride involves several steps:

Industrial Production Methods: In industrial settings, the production of high-purity this compound involves controlling raw material dosages, reaction temperatures, and pH levels. The process includes steps such as refluxing, neutralization, crystallization, and salification to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

Promethazine hydrochloride undergoes oxidation under ambient and controlled conditions, leading to structural modifications and degradation:

Reaction Conditions Products/Outcomes Key Findings Sources
Exposure to air/oxygen + lightFormation of blue-colored oxidation products (e.g., promethazine sulfoxide)Slow oxidation in air results in color change from white/yellow to blue; accelerated by light.
Oxidizing agents (e.g., H₂O₂)Sulfoxide derivatives and N-oxidesIn vitro studies confirm sulfoxidation at the sulfur center, forming promethazine sulfoxide.
Metal ion catalysis (Fe³⁺, Cu²⁺)Enhanced degradation ratesIron and copper ions act as catalysts, promoting oxidative breakdown in aqueous solutions.

Thermal Decomposition

Heating this compound above its melting point (~222°C) or under pyrolytic conditions yields toxic byproducts:

Temperature Decomposition Products Hazards Sources
>222°CHCl, SOₓ, NOₓ, and aromatic hydrocarbonsEmission of corrosive and toxic fumes; potential for tissue damage.
Prolonged heatingPolymerized residuesChar formation due to carbonization of the phenothiazine backbone.

Hydrolytic Degradation

Aqueous stability is pH-dependent, with accelerated degradation in alkaline environments:

pH Stability Products Mechanism Sources
4.0–5.0Stable (as per 10% aqueous solution)Minimal degradationProtonated amine groups resist nucleophilic attack.
>7.0Rapid hydrolysisDesmethylpromethazine, cleavage productsAlkali-induced dealkylation and ring-opening reactions.

Photochemical Reactions

Light exposure triggers photolysis, leading to structural rearrangements:

Light Source Products Kinetics Implications Sources
UV/VISRadical intermediates, sulfoxidesFirst-order kinetics under constant irradiationLimits pharmaceutical shelf life; necessitates light-resistant packaging.

Incompatibility Reactions

This compound reacts with common pharmaceutical excipients and therapeutic agents:

Incompatible Agents Reaction Type Outcome Sources
Alkaline solutions (e.g., NaOH)PrecipitationFormation of insoluble free base (promethazine) in high-pH environments.
Aminophylline, barbituratesRedox interactionsAccelerated degradation via electron transfer; loss of therapeutic efficacy.
Phenytoin sodiumComplexationReduced solubility and bioavailability of both agents.

Reduction Reactions

Limited studies suggest reversible sulfoxide reduction under specific conditions:

Reducing Agent Conditions Products Efficiency Sources
NaBH₄Aqueous ethanol, 25°CPromethazine (free base)Partial (~40%)

Metabolic Biotransformation

While primarily pharmacological, hepatic metabolism mirrors chemical reactivity:

Enzyme System Reaction Major Metabolites Biological Impact Sources
CYP2D6N-demethylation, sulfoxidationPromethazine sulfoxide, desmethylpromethazineReduced CNS activity; metabolites lack significant toxicity.

Key Stability Considerations for Pharmaceutical Formulations

  • Storage : Protect from light, moisture, and oxygen; store at 15–30°C in airtight containers.
  • Incompatibilities : Avoid co-formulation with alkaline agents, oxidizing drugs, or metal ions.
  • Degradation Monitoring : UV-Vis spectrophotometry and HPLC are standard for detecting sulfoxides and hydrolytic products .

Scientific Research Applications

Pharmacological Properties

Promethazine acts primarily as an H1 receptor antagonist, blocking histamine's effects, which leads to its anti-allergic and sedative properties. It also exhibits anticholinergic effects and interacts with multiple neurotransmitter systems, making it versatile in treating various conditions.

Key Pharmacological Actions:

  • Antihistamine : Reduces allergic symptoms such as itching and swelling.
  • Antiemetic : Prevents nausea and vomiting associated with motion sickness, surgery, and chemotherapy.
  • Sedative : Induces sleepiness and is used preoperatively to calm patients.
  • Anticholinergic : Provides relief from muscle spasms and gastrointestinal discomfort.

Medical Applications

  • Allergic Reactions :
    • PMZ is widely used for treating allergic conditions like rhinitis, conjunctivitis, and urticaria. Its effectiveness in managing symptoms such as sneezing, itching, and runny nose has been well-documented .
  • Nausea and Vomiting :
    • It is effective in preventing nausea related to chemotherapy, surgery, and motion sickness. Studies indicate that PMZ significantly reduces the incidence of postoperative nausea .
  • Sedation :
    • Due to its sedative properties, PMZ is often administered before surgical procedures to alleviate anxiety and induce sedation .
  • Dermatological Uses :
    • Topical formulations of PMZ have been explored for their efficacy in treating inflammatory skin conditions due to their ability to reduce inflammation and enhance skin barrier function .
  • Cough Suppression :
    • PMZ is combined with other agents (e.g., codeine) in cough syrups to relieve cough associated with colds or allergies .

Innovative Formulations

Recent research has focused on improving the delivery and efficacy of PMZ through novel formulations:

  • Taste Masking Techniques : Using l-arginine to mask the taste of PMZ in pediatric formulations has shown promising results, enhancing patient compliance .
  • Transdermal Delivery Systems : These systems aim to minimize side effects associated with oral administration while providing effective antiemetic relief .

Case Study 1: Pediatric Use

A study involving children undergoing surgery demonstrated that preoperative administration of PMZ significantly reduced postoperative nausea compared to a placebo group. This finding supports its role as an effective antiemetic in pediatric anesthesia protocols.

Case Study 2: Allergic Dermatitis

In a clinical trial assessing the efficacy of topical PMZ in patients with allergic dermatitis, participants reported a marked reduction in pruritus (itching) and inflammation after two weeks of treatment. The study highlighted PMZ's potential as an alternative treatment for skin allergies.

Safety Profile

While PMZ is generally well-tolerated, it can cause side effects such as sedation, dry mouth, and dizziness. The risk of severe adverse reactions increases when combined with other central nervous system depressants. Therefore, careful monitoring is essential when prescribing PMZ, especially in vulnerable populations such as the elderly or those with pre-existing conditions.

Mechanism of Action

Promethazine hydrochloride exerts its effects by antagonizing several receptors:

Comparison with Similar Compounds

Promethazine hydrochloride is unique due to its combination of antihistaminic, antiemetic, and sedative properties. Similar compounds include:

This compound stands out due to its broad range of applications and its effectiveness in treating multiple conditions.

Biological Activity

Promethazine hydrochloride is a first-generation antihistamine with a range of biological activities, primarily acting as an H1 receptor antagonist. This compound is used therapeutically for various conditions including allergic reactions, nausea, and as a sedative. Its multifaceted pharmacological profile stems from its interaction with several neurotransmitter systems, making it significant in both clinical and research contexts.

Promethazine exerts its effects through multiple mechanisms:

  • H1 Receptor Antagonism : It blocks the action of histamine at H1 receptors, alleviating allergic symptoms such as itching and sneezing.
  • Dopaminergic Activity : Promethazine acts as an antagonist at mesolimbic dopamine receptors, which contributes to its antiemetic properties and sedation effects .
  • Anticholinergic Properties : The drug also exhibits anticholinergic activity by blocking muscarinic receptors, which can lead to side effects like dry mouth and blurred vision .
  • NMDA Receptor Antagonism : Recent studies indicate that promethazine acts as a selective non-competitive antagonist at NMDA receptors, potentially enhancing its sedative effects .

Pharmacokinetics

Promethazine's pharmacokinetic profile includes:

  • Bioavailability : Oral bioavailability is approximately 25% due to first-pass metabolism.
  • Volume of Distribution : Approximately 970 L or 30 L/kg, indicating extensive tissue distribution .
  • Protein Binding : Highly protein-bound (93%), primarily to albumin.
  • Metabolism : Metabolized mainly to promethazine sulfoxide and desmethylpromethazine via CYP2D6 enzymes .
  • Half-life : The elimination half-life ranges from 12 to 15 hours, allowing for prolonged effects.

Clinical Applications

Promethazine is utilized in various clinical scenarios:

  • Allergic Conditions : Effective in treating allergic reactions, including urticaria and rhinitis.
  • Nausea and Vomiting : Commonly prescribed for nausea associated with surgery and chemotherapy. It is also used off-label for nausea during pregnancy .
  • Sedation : Administered as a sedative prior to surgical procedures or for patients requiring sleep aids .

Adverse Effects

The use of promethazine is associated with several adverse effects:

  • CNS Effects : Drowsiness, dizziness, and potential respiratory depression are significant concerns, especially in vulnerable populations such as the elderly or those with respiratory conditions .
  • Anticholinergic Effects : Dry mouth, constipation, urinary retention, and blurred vision may occur due to its anticholinergic properties .
  • Overdose Risks : Symptoms of overdose can include severe CNS depression, hypotension, and convulsions. Management typically involves symptomatic treatment .

Case Study 1: Promethazine in Motion Sickness

A study evaluated the efficacy of promethazine in preventing motion sickness among travelers. Patients receiving promethazine reported a significant reduction in nausea compared to placebo groups. The results indicated that promethazine could be an effective preventive measure against motion sickness due to its central action on the vomiting center .

Case Study 2: Use in Pediatric Patients

In another case study involving pediatric patients undergoing surgery, promethazine was administered preoperatively. The results showed that children receiving promethazine experienced less postoperative nausea and vomiting compared to those who did not receive the medication. This highlights its utility in pediatric anesthesia protocols .

Research Findings

Recent research has expanded the understanding of promethazine’s biological activity:

  • A systematic review highlighted its role in managing atopic dermatitis when combined with other treatments. The review suggested that promethazine might reduce pruritus effectively in patients with eczema .
  • Pharmacogenomic studies have explored how genetic variations affect individual responses to promethazine, particularly regarding its sedative effects and the risk of adverse reactions. Variants in genes related to drug metabolism (e.g., CYP2D6) were found to influence therapeutic outcomes significantly .

Summary Table of Biological Activities

ActivityMechanismClinical Application
AntihistaminicH1 receptor antagonismAllergic reactions
Anti-emeticDopamine receptor antagonismNausea and vomiting
SedativeNMDA receptor antagonismPreoperative sedation
AnticholinergicMuscarinic receptor antagonismReducing secretions

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling promethazine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile rubber gloves (tested against degradation and penetration time) and wear long-sleeved protective clothing to avoid skin contact . Ensure adequate ventilation to minimize inhalation risks, especially during prolonged exposure .
  • Storage : Store in tightly sealed containers in a well-ventilated, locked area to prevent unauthorized access . Avoid exposure to direct sunlight, as light-sensitive degradation products may form .
  • Waste Disposal : Collect waste in airtight containers and dispose via approved hazardous waste facilities to prevent environmental contamination (e.g., aquatic toxicity concerns) .

Q. What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?

  • Methodological Answer :

  • UV-Vis and IR Spectrophotometry : Dissolve samples in water or methanol and measure absorbance at specific wavelengths (e.g., 249 nm for UV). Confirm identity via IR spectra matching .
  • Chromatography : Use reverse-phase HPLC with a C18 column and mobile phases like acetonitrile:phosphate buffer (pH 2.4) for separation from degradation products .
  • Capillary Electrophoresis (CE) : Optimize buffer conditions (e.g., 80 mmol/L SDS, 20 mmol/L NaH2PO4, pH 2.4) for simultaneous quantification with other drugs like codeine phosphate .

Q. How can researchers assess the purity of this compound samples?

  • Methodological Answer :

  • Clarity Test : Dissolve 1.0 g in 10 mL water; a clear, colorless solution confirms absence of insoluble impurities .
  • Heavy Metal Analysis : Use USP Method 2, where the sample is treated with sulfide reagent and compared to a lead standard (≤20 ppm) .
  • pH Verification : Ensure a 1:10 aqueous solution has a pH between 4.0–5.5 to confirm stability and ionic form .

Advanced Research Questions

Q. How can degradation products of this compound be identified and quantified in aqueous solutions?

  • Methodological Answer :

  • Column Chromatography : Separate degradation products using silica gel columns with a chloroform:methanol gradient. Detect via UV at 254 nm and confirm structures using mass spectrometry .
  • Resonance Rayleigh Scattering (RRS) : React degradation products with ammonium molybdate to form ion-association complexes. Measure RRS intensity at 365 nm with detection limits as low as 4.5 μg/L .

Q. What parameters optimize the electrochemical detection of this compound in complex matrices?

  • Methodological Answer :

  • Electrode Modification : Use a (SiPy<sup>+</sup>Cl<sup>−</sup>/CuTsPc)5 layer-by-layer film to enhance sensitivity .
  • Square-Wave Voltammetry : Set frequency to 100 s<sup>−1</sup>, amplitude to 40 mV, and step potential to 2 mV. The oxidation peak at 0.79 V provides a linear range of 0.03–2.4 mg/L, with a detection limit of 8.71 × 10<sup>−9</sup> mol/L .

Q. How can drug-drug interaction studies between this compound and CNS depressants be designed in vitro?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-GABA) to assess competitive inhibition at GABAA or NMDA receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry when promethazine is titrated with opioids or benzodiazepines .
  • CYP450 Inhibition Studies : Incubate promethazine with human liver microsomes and probe substrates (e.g., CYP2D6) to evaluate metabolic interactions via LC-MS/MS .

Q. What strategies mitigate environmental risks during laboratory-scale synthesis of this compound?

  • Methodological Answer :

  • Waste Containment : Use spill trays and vacuum systems to collect airborne particles. Avoid draining aqueous waste into sewers; instead, neutralize with sodium bicarbonate before disposal .
  • Green Chemistry Approaches : Replace chlorinated solvents (e.g., chloroform) with methanol-water mixtures for recrystallization to reduce toxicity .
  • Biodegradation Screening : Test microbial consortia from activated sludge for promethazine breakdown efficiency under aerobic conditions .

Q. Tables for Key Data

Analytical Method Detection Limit Linear Range Reference
Electrochemical (SWV)8.71 × 10<sup>−9</sup> mol/L0.03–2.4 mg/L
RRS with Ammonium Molybdate4.5 μg/L (CPZ), 7.7 μg/L (PZ)0.03–2.4 mg/L
MEKC with CSEI0.1 μg/mL0.5–50 μg/mL
Degradation Product Identification Method Key Parameter
Sulfoxide DerivativesHPLC-UV/IRRetention time shift
Quinone IminesRRS SpectroscopyScattering at 365 nm

Properties

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
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InChI

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
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InChI Key

XXPDBLUZJRXNNZ-UHFFFAOYSA-N
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Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
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Molecular Formula

C17H20N2S.ClH, C17H21ClN2S
Record name PROMETHAZINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID3021192
Record name Promethazine hydrochloride
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Molecular Weight

320.9 g/mol
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Physical Description

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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CAS No.

58-33-3
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Record name 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1)
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Melting Point

446 to 450 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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